Bicyclo[4.2.0]octa-1,3,5-triene-3-sulfonylchloride
Description
Bicyclo[4.2.0]octa-1,3,5-triene-3-sulfonylchloride is a benzocyclobutene (BCB) derivative featuring a sulfonyl chloride group at position 3 of the bicyclic framework. BCB-based compounds are renowned for their thermal stability and ability to undergo ring-opening reactions to generate reactive intermediates like o-xylylenes, which participate in [4+2] cycloadditions or polymerize to form crosslinked networks . Sulfonyl chlorides, in general, are pivotal in organic synthesis due to their utility as electrophilic reagents in sulfonamide formation and as leaving groups in nucleophilic substitutions.
Properties
CAS No. |
169473-62-5 |
|---|---|
Molecular Formula |
C8H7ClO2S |
Molecular Weight |
202.66 g/mol |
IUPAC Name |
bicyclo[4.2.0]octa-1(6),2,4-triene-3-sulfonyl chloride |
InChI |
InChI=1S/C8H7ClO2S/c9-12(10,11)8-4-3-6-1-2-7(6)5-8/h3-5H,1-2H2 |
InChI Key |
OQIIBTNMFVGXSE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C1C=CC(=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
The preparation of bicyclo[4.2.0]octa-1,3,5-triene-3-sulfonylchloride typically involves the introduction of the sulfonyl chloride group onto the bicyclo[4.2.0]octatriene skeleton. The bicyclic core is often accessed via cycloaddition or ring-closure reactions starting from benzocyclobutene derivatives or related bicyclic precursors. Subsequent sulfonylation is achieved by sulfonation followed by chlorination.
Key Synthetic Routes
Bromination of Bicyclo[4.2.0]octa-1,3,5-triene as a Precursor Step
One common preparative step involves the bromination of bicyclo[4.2.0]octa-1,3,5-triene to form 3-bromo-bicyclo[4.2.0]octa-1(6),2,4-triene, which can be further functionalized. This reaction is conducted in aqueous media at low temperatures (0–20 °C) with bromine added dropwise to a cooled solution of bicyclo[4.2.0]octatriene. After stirring overnight at room temperature, the product is extracted and purified, yielding the brominated intermediate in good yield (~51%) as a colorless oil.
This brominated intermediate serves as a valuable platform for subsequent substitution reactions, including sulfonylation.
Data Table Summarizing Preparation Conditions and Yields
| Step | Reaction Type | Reagents/Conditions | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Bromination | Bromine, iodine, acetic acid/water | 0–20 °C, then RT | 51.1 | Bromination of bicyclo[4.2.0]octatriene to 3-bromo derivative; extracted with petroleum ether |
| 2 | Sulfonylation (general) | Chlorosulfonic acid or sulfuryl chloride (inferred) | Low temperature (0–5 °C) | Not reported | Presumed sulfonylation step for sulfonyl chloride introduction; no direct literature data |
| N/A | Purification | Column chromatography on silica gel | Ambient | N/A | Used for isolation of intermediates and final product |
Chemical Reactions Analysis
Types of Reactions
Bicyclo[4.2.0]octa-1,3,5-triene-3-sulfonylchloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines, alcohols, and thiols, to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride formed during the reaction.
Reduction Reactions: Reducing agents like lithium aluminum hydride are used under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions to achieve the desired oxidation state.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Derivatives: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Sulfonic Acid Derivatives: Formed by oxidation reactions.
Scientific Research Applications
Bicyclo[4.2.0]octa-1,3,5-triene-3-sulfonylchloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules. Its unique structure and reactivity make it a valuable building block in organic synthesis.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of Bicyclo[4.2.0]octa-1,3,5-triene-3-sulfonylchloride involves the reactivity of the sulfonyl chloride group. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various substitution reactions, leading to the formation of diverse derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
Comparison with Similar Compounds
Structural and Functional Group Variations
The reactivity and applications of BCB derivatives are heavily influenced by the type and position of substituents. Below is a comparative analysis with key analogs:
*Hypothetical data inferred from structural analogs.
Reactivity and Electronic Effects
- Positional Influence: The sulfonyl chloride at position 3 (target compound) vs. position 7 (e.g., 1473-47-8) alters electronic distribution.
- Carbonyl Chloride (-COCl): Primarily used for acylations; less electrophilic than sulfonyl chlorides due to resonance stabilization . Methanesulfonyl Chloride (-CH₂SO₂Cl): The methylene spacer in 1510883-96-1 reduces steric hindrance compared to direct attachment, enabling broader substrate compatibility .
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